(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Description
(1R,3R,5R)-2-[(tert-Butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane core, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl substituent at position 5. The stereochemistry (1R,3R,5R) confers distinct spatial orientation, influencing its reactivity and biological interactions. This compound is likely utilized in pharmaceutical synthesis as a chiral building block, given the prevalence of similar bicyclic frameworks in drug discovery (e.g., protease inhibitors, CNS-targeting agents) .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3R,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m1/s1 |
InChI Key |
ITNAYTUVWAOJPY-RWYTXXIDSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a involving a suitable diene and dienophile.
Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Removal of the Boc group to yield the free amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below highlights key structural analogs, emphasizing differences in substituents, stereochemistry, and molecular properties:
*Estimated based on structural analogs.
Key Observations:
Pharmacological Potential
Biological Activity
The compound (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic structure notable for its azabicyclic and carboxylic acid functionalities. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis. The presence of the methyl group at the 5-position affects its steric properties and influences biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₁O₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 1148048-39-8 |
| Boiling Point | Not available |
| Absorption | High |
Biological Activity
The biological activity of this compound can be predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models estimate potential activities based on chemical structure.
Predicted Biological Activities
Based on structural analysis, this compound may exhibit activities such as:
- Antimicrobial : Potential inhibition of bacterial growth.
- Anti-inflammatory : Possible modulation of inflammatory pathways.
- CNS activity : Interaction with neurotransmitter systems.
The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, it could act as an inhibitor of the NIK (Nuclear Factor-kappa B Inducing Kinase) pathway, which plays a crucial role in immune responses and inflammation.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar azabicyclic compounds as potential therapeutic agents:
- Study on NIK Inhibitors : A study streamlined the synthesis of azabicyclo[3.1.0]hexanone derivatives for use as NIK inhibitors, demonstrating significant efficacy in autoimmune disease models like systemic lupus erythematosus (SLE) .
-
Comparative Analysis with Similar Compounds :
- Baclofen : A muscle relaxant that acts as a GABA receptor agonist.
- Pyrrolidine Derivatives : Known for antidepressant and analgesic properties.
- Tetrahydropyran Derivatives : Exhibiting antiviral and anti-inflammatory effects.
The unique stereochemistry and functional groups of this compound may confer distinct biological activities not observed in these other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
